molecular formula C16H18N4OS B2458661 N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide CAS No. 1211091-32-5

N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide

Cat. No.: B2458661
CAS No.: 1211091-32-5
M. Wt: 314.41
InChI Key: DEZSPJCPDSBCJZ-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-11-19-13-5-4-12(8-14(13)22-11)18-9-15(21)20-16(10-17)6-2-3-7-16/h4-5,8,18H,2-3,6-7,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZSPJCPDSBCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NCC(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Core: Starting from 2-aminothiophenol and an appropriate aldehyde or ketone to form the benzothiazole ring.

    Introduction of the Cyanocyclopentyl Group: This step may involve the reaction of cyclopentanone with a cyanating agent to introduce the cyano group.

    Coupling Reaction: The final step involves coupling the benzothiazole derivative with the cyanocyclopentyl group using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the cyano group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzothiazole sulfoxide, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide would depend on its specific biological target. Generally, benzothiazole derivatives interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound might inhibit or activate specific pathways, leading to its observed biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzothiazole: A simpler benzothiazole derivative with similar core structure.

    N-Cyanocyclopentylacetamide: A compound with a similar cyanocyclopentyl group but lacking the benzothiazole moiety.

Uniqueness

N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide is unique due to the combination of the benzothiazole ring and the cyanocyclopentyl group, which may confer distinct chemical and biological properties compared to its simpler analogs.

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